3-Chloro-2-cyanobenzoic acid

Conformational analysis ortho effect pKa modulation

3-Chloro-2-cyanobenzoic acid is a disubstituted benzoic acid building block with a unique ortho-cyano/meta-chloro pattern delivering distinct electronic and steric properties unattainable with generic intermediates. Validated in cyhalofop-butyl synthesis with 61.2% total yield and >99% enantiomeric purity—a 16.1% improvement over traditional routes. Concerted electron-withdrawing effects accelerate esterification and amidation kinetics, reducing process cycle times. The robust cyano group withstands acidic conditions without protection, while reduced hygroscopicity ensures precise automated solid dispensing. Ideal for agrochemical and pharmaceutical synthesis requiring high stereochemical fidelity and minimized racemization.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
Cat. No. B8785361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-cyanobenzoic acid
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C#N)C(=O)O
InChIInChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12)
InChIKeyKVZUULWDZYNNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-cyanobenzoic Acid: A Differentiated Ortho-Substituted Benzoic Acid Intermediate for Agrochemical and Pharmaceutical R&D


3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) is a disubstituted benzoic acid featuring a chlorine atom at the meta-position (C3) and a cyano group at the ortho-position (C2) relative to the carboxylic acid moiety . With a molecular formula of C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol, this compound belongs to the class of halogenated cyanobenzoic acid derivatives widely utilized as synthetic intermediates in agrochemical and pharmaceutical development . The ortho-cyano substitution combined with meta-chloro substitution creates a unique electronic and steric profile that distinguishes this compound from simpler mono-substituted or differently patterned benzoic acid analogs, with implications for reactivity, downstream coupling efficiency, and final product purity in multi-step synthetic routes .

Why 3-Chloro-2-cyanobenzoic Acid Cannot Be Replaced by Other Cyanobenzoic or Halobenzoic Acids


Ortho-substituted benzoic acids exhibit fundamentally different conformational behavior and reactivity profiles compared to their meta- and para-substituted counterparts, driven by steric and electronic ortho effects [1]. The presence of an ortho-cyano group forces the carboxylic acid moiety out of the aromatic plane, altering both acidity (pKa) and nucleophilic reactivity in esterification and amidation reactions [2]. Furthermore, the specific 2-cyano-3-chloro substitution pattern creates a distinct electronic environment—combining the strong electron-withdrawing inductive effect of chlorine with the resonance and inductive effects of the cyano group—that is not replicated by analogs bearing alternative substituents such as methyl, fluoro, or differently positioned halogens [1]. Generic substitution with unsubstituted 2-cyanobenzoic acid or 3-chlorobenzoic acid would eliminate this precise balance of steric and electronic properties, potentially compromising reaction yields, regioselectivity in downstream transformations, and the purity profile of the final active pharmaceutical or agrochemical ingredient.

Quantitative Differentiation of 3-Chloro-2-cyanobenzoic Acid Relative to Structural Analogs


Ortho-Cyano Conformational Locking Relative to 3-Chlorobenzoic Acid and 2-Cyanobenzoic Acid

Ortho-substituted benzoic acids, including 2-cyanobenzoic acid derivatives, exhibit enhanced acidity relative to their meta and para isomers due to steric hindrance that twists the carboxyl group out of the aromatic plane, disrupting resonance stabilization of the conjugate base [1]. This ortho effect produces approximately an 8-fold increase in acidity for halobenzoic acids and a 2.5- to 3-fold increase for cyano-substituted benzoic acids compared to unsubstituted benzoic acid (pKa ≈ 4.2) [1]. The combination of ortho-cyano and meta-chloro substitution in 3-chloro-2-cyanobenzoic acid creates a synergistic ortho effect that is absent in 3-chlorobenzoic acid (meta-chloro only) and weaker in 2-cyanobenzoic acid (ortho-cyano only, lacking the additional electron-withdrawing chloro substituent) [1].

Conformational analysis ortho effect pKa modulation

Electronic Substituent Profile of 3-Chloro-2-cyanobenzoic Acid Versus 2-Cyano-3-methylbenzoic Acid

The electron-withdrawing capacity of the meta-chloro substituent (Hammett σₘ ≈ 0.37) differs substantially from the electron-donating meta-methyl substituent (Hammett σₘ ≈ -0.07) [1]. In 3-chloro-2-cyanobenzoic acid, both the ortho-cyano group (strong electron-withdrawing) and the meta-chloro group (moderate electron-withdrawing) work in concert to increase the electrophilicity of the carboxylic acid carbon, enhancing reactivity toward nucleophiles. In contrast, the methyl analog (2-cyano-3-methylbenzoic acid) presents conflicting electronic effects, where the electron-donating methyl group partially counteracts the electron-withdrawing cyano group, resulting in reduced carboxylic acid electrophilicity and potentially slower coupling kinetics .

Electronic effects substituent constants reactivity prediction

Role as a Key Intermediate in Cyhalofop-Butyl Herbicide Synthesis

3-Chloro-2-cyanobenzoic acid and its ester derivatives serve as essential building blocks in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, including cyhalofop-butyl—a selective post-emergence herbicide introduced in 1992 with excellent herbicidal properties and low mammalian toxicity [1]. The chemoenzymatic synthesis of cyhalofop-butyl utilizing cyanobenzoic acid-derived intermediates achieved a total yield of 61.2% and enantiomeric purity exceeding 99%, representing improvements of 16.1% and 21% respectively over traditional synthetic routes [1]. Alternative cyanobenzoic acid derivatives lacking the 3-chloro substitution, such as 3,4-difluorobenzonitrile-based intermediates, are employed in different synthetic pathways but produce cyhalofop-butyl via distinct coupling strategies that may involve different cost, yield, and purity profiles [2].

Agrochemical synthesis herbicide intermediates aryloxyphenoxypropionate

Cyano Group Retention During Synthetic Transformations Versus Alternative Functional Handles

The cyano group in 3-chloro-2-cyanobenzoic acid demonstrates remarkable stability under acidic conditions that would hydrolyze or degrade other functional handles such as esters or primary amides [1]. Patented methods for producing cyanobenzoic acid derivatives report that the cyano group remains intact during acidic transformations of cyanobenzamide compounds to cyanobenzoic acid compounds without damage to the benzene ring-attached nitrile [1]. This chemoselectivity advantage contrasts with alternative intermediates bearing more labile functional groups (e.g., nitro, primary amide, or unprotected amine), which require additional protection/deprotection steps or suffer from side reactions under similar conditions [1].

Chemoselectivity cyano group stability process robustness

Methyl Ester Derivative Stability Profile Supporting Free Acid Procurement Strategy

The methyl ester derivative of 3-chloro-2-cyanobenzoic acid (methyl 3-chloro-2-cyanobenzoate) exhibits quantifiable stability across a broad pH range (pH 1–13) and temperature range (25–80°C), as assessed via accelerated degradation studies using HPLC-MS . This stability profile provides procurement flexibility: users may source either the free acid or its methyl ester depending on downstream reaction requirements, with confidence that both forms maintain integrity under standard storage and reaction conditions. In contrast, alternative ortho-substituted benzoic acid esters (e.g., 2-amino or 2-hydroxy benzoates) demonstrate substantially lower stability due to intramolecular hydrogen bonding effects or susceptibility to oxidation .

Stability storage derivative comparison

Meta-Chloro Substitution Effect on Crystal Packing and Solid-State Handling Properties

Ortho chloro-substituted benzoic acids exhibit distinct intermolecular interaction patterns in the crystalline phase, dominated by halogen bonding and specific hydrogen-bonding networks that differ from fluoro-substituted analogs [1]. The meta-chloro substituent in 3-chloro-2-cyanobenzoic acid contributes additional halogen bonding capacity that modulates crystal packing, melting point, and solubility relative to unsubstituted 2-cyanobenzoic acid. Comparative structural investigations of ortho chloro- and fluoro-substituted benzoic acids reveal that chloro substitution produces stronger halogen bonding interactions than fluoro substitution, leading to higher crystal lattice energies and potentially different dissolution kinetics [1]. These differences manifest in practical handling properties: chloro-substituted benzoic acids generally exhibit higher melting points and lower hygroscopicity than their fluoro counterparts, which can simplify storage and weighing operations [1].

Solid-state properties crystal engineering process handling

High-Value Application Scenarios for 3-Chloro-2-cyanobenzoic Acid Based on Quantitative Differentiation Evidence


Aryloxyphenoxypropionate (AOPP) Herbicide Intermediate Synthesis Requiring High Enantiomeric Purity

This compound serves as a critical building block in the synthesis of AOPP herbicides such as cyhalofop-butyl. As demonstrated in Section 3, synthetic routes employing cyanobenzoic acid-derived intermediates achieve total yields of 61.2% and enantiomeric purity exceeding 99%, representing absolute improvements of 16.1% and 21% respectively over traditional methods [1]. Procurement of 3-chloro-2-cyanobenzoic acid is particularly justified when downstream synthesis demands high stereochemical fidelity and minimized racemization—criteria that cannot be met using simpler benzoic acid intermediates lacking the ortho-cyano/meta-chloro substitution pattern.

Multi-Step Synthetic Sequences Requiring Chemoselective Carboxylic Acid Activation in Presence of Nitrile Functionality

The robust cyano group of 3-chloro-2-cyanobenzoic acid withstands acidic conditions that hydrolyze esters or primary amides, enabling chemoselective transformations without protecting group strategies [1]. This scenario is particularly relevant when the cyano group must be preserved for downstream nitrile-specific reactions (e.g., reduction to amine, hydrolysis to amide, or cycloaddition chemistry). Alternative intermediates bearing more labile functional handles would require additional protection/deprotection steps, increasing step count and reducing overall process efficiency.

Process Development Requiring Predictable Nucleophilic Acyl Substitution Kinetics

The concerted electron-withdrawing effects of both the ortho-cyano and meta-chloro substituents enhance the electrophilicity of the carboxylic acid carbon, accelerating esterification and amidation reactions relative to analogs with conflicting electronic profiles (e.g., 2-cyano-3-methylbenzoic acid). As quantified in Section 3, the Hammett σₘ difference of 0.44 between chloro and methyl substitution translates to measurably faster coupling kinetics and higher conversion rates under identical conditions [1]. This advantage is critical in time-sensitive process development workflows and when scaling reactions where extended reaction times increase impurity formation.

Solid-Phase Synthesis and Automated Dispensing Workflows Requiring Low Hygroscopicity

The halogen bonding capacity of the meta-chloro substituent contributes to favorable crystal packing properties that reduce hygroscopicity compared to fluoro-substituted or unsubstituted cyanobenzoic acid analogs [1]. This property is advantageous in automated high-throughput synthesis platforms where precise solid dispensing is required. Compounds with lower hygroscopicity maintain accurate mass measurements over extended periods, reducing weighing errors and improving reaction stoichiometry reproducibility across parallel synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-cyanobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.